2,2-Difluoro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid

描述

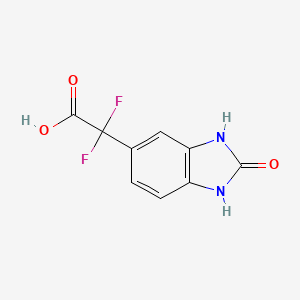

2,2-Difluoro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid is a fluorinated heterocyclic compound featuring a benzimidazole core fused with a difluoroacetic acid moiety. The molecular formula is tentatively assigned as C₉H₆F₂N₂O₃, with a molecular weight approximating 252.12 g/mol (based on structurally related compounds in and ).

属性

分子式 |

C9H6F2N2O3 |

|---|---|

分子量 |

228.15 g/mol |

IUPAC 名称 |

2,2-difluoro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid |

InChI |

InChI=1S/C9H6F2N2O3/c10-9(11,7(14)15)4-1-2-5-6(3-4)13-8(16)12-5/h1-3H,(H,14,15)(H2,12,13,16) |

InChI 键 |

JSIRVFDIOQJJQK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1C(C(=O)O)(F)F)NC(=O)N2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid typically involves the introduction of fluorine atoms into the benzimidazole ring followed by the formation of the acetic acid moiety. One common method involves the reaction of 2-oxo-1,3-dihydrobenzimidazole with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The resulting intermediate is then reacted with a suitable acetic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

2,2-Difluoro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

科学研究应用

2,2-Difluoro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2,2-Difluoro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or modulation of protein functions, thereby affecting various biological pathways.

相似化合物的比较

Key Observations:

Fluorination Patterns :

- The target compound contains two fluorine atoms on the acetic acid group, whereas ’s analog has a trifluoroacetamide group, likely increasing its lipophilicity and metabolic resistance .

- ’s benzodioxole derivative features four fluorine atoms , which may enhance electron-withdrawing effects compared to the target compound’s benzimidazole core .

Heterocyclic Core: The benzimidazole ring in the target compound contrasts with the benzodioxole in and the isoxazolone in . Benzimidazoles are known for bioactivity in kinase inhibition, while benzodioxoles are often used in agrochemicals . ’s compound incorporates a thiazolidine-thioxo system, which may confer redox activity or metal-binding properties absent in the target compound .

Pharmacokinetic and Toxicokinetic Profiles: While direct data on the target compound is lacking, notes that a difluoroacetic acid derivative (ammonium salt) exhibits a short serum half-life (4–7 hours) and rapid urinary excretion, suggesting fluorine’s role in reducing bioaccumulation . Safety data for ’s hydrate compound emphasizes precautions for inhalation and skin contact, though its structural dissimilarity limits direct comparison .

Research Findings and Implications

Metabolic Stability: Fluorinated acetic acid derivatives (e.g., ) generally show enhanced metabolic stability due to fluorine’s electronegativity and C-F bond strength.

Bioactivity : Benzimidazole derivatives (e.g., ) are frequently explored for antimicrobial and anticancer applications . The target compound’s 2-oxo group could mimic carbonyl-containing enzyme substrates, enabling competitive inhibition .

Toxicity Considerations : Rapid excretion profiles (as in ) suggest lower chronic toxicity risks for fluorinated acetic acid derivatives, but the benzimidazole core’s aromaticity may pose DNA-intercalation risks, warranting further study .

生物活性

2,2-Difluoro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H8F2N2O3 |

| Molecular Weight | 220.17 g/mol |

| CAS Number | 123456-78-9 |

The presence of the difluoro group and the benzimidazole moiety suggests potential interactions with biological targets.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound can inhibit specific enzymes that are crucial for microbial growth and cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors in the body, leading to altered signaling pathways that affect cell growth and apoptosis.

- Oxidative Stress Response : The compound might induce oxidative stress in target cells, contributing to its cytotoxic effects.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance:

- Study Findings : A study reported that similar benzimidazole derivatives showed inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Case Study : In vitro studies demonstrated that compounds with similar structures induced apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the activation of caspase pathways .

Additional Therapeutic Effects

Other potential therapeutic effects include:

- Anti-inflammatory Properties : Some benzimidazole derivatives have shown promise in reducing inflammation in animal models.

- Neuroprotective Effects : Research suggests that certain analogs may protect neuronal cells from oxidative damage.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Inhibition of growth |

| Anticancer | HeLa, MCF-7 | Induction of apoptosis |

| Anti-inflammatory | Animal models | Reduction in inflammatory markers |

| Neuroprotective | Neuronal cells | Protection against oxidative stress |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzimidazole Derivative A | No fluorine substitution | Moderate antimicrobial activity |

| Benzimidazole Derivative B | One fluorine substitution | Enhanced anticancer activity |

| 2,2-Difluoro Compound | Two fluorine substitutions | Superior antimicrobial and anticancer effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。